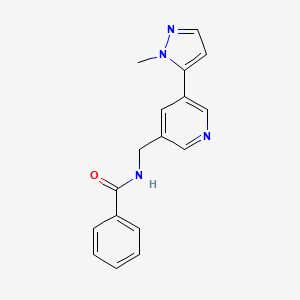
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various benzamide derivatives and their complexes has been explored in several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study describes a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed significant antiavian influenza virus activity . Additionally, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones without the need for a catalyst .
Molecular Structure Analysis
X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized benzamide derivatives and complexes, revealing details such as atom positions, bond lengths, angles, and dihedral angles . The molecular structure of a novel pyrazole derivative was also characterized by various spectroscopic methods and confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . The crystal structure of another N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, showing different orientations of the pyridine ring with respect to the benzene ring in two independent molecules .
Chemical Reactions Analysis
The reactivity of benzamide derivatives has been investigated, with studies showing the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine . Palladium-mediated C(sp3)-H bond activation of N-methyl-N-(pyridin-2-yl)benzamide was used to produce N-(CH2-aryl/alkyl)-substituted derivatives, with a proposed mechanism based on density functional theory calculations .
Physical and Chemical Properties Analysis
The synthesized compounds were characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR . The thermal decomposition of a pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . The anti-inflammatory and anti-cancer properties of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were also synthesized and evaluated .
Case Studies
The cytotoxic activity of the synthesized benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines, with some derivatives showing significant cytotoxicity . The anti-influenza A virus activity of benzamide-based 5-aminopyrazoles and their derivatives was tested, with several compounds exhibiting significant antiviral activities . Additionally, the potential of a new PET agent for imaging B-Raf(V600E) in cancers was investigated, demonstrating the synthesis and radiolabeling of a benzamide derivative with [(11)C]CH3OTf .
科学的研究の応用
Novel Synthesis Methods and Chemical Characterization
- A study by Hebishy et al. (2020) introduced a novel synthesis route for benzamide-based 5-aminopyrazoles, demonstrating their potential anti-influenza A virus activity, highlighting the relevance of such compounds in antiviral research (Hebishy et al., 2020).
- Another research focused on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, contributing to the field of organic chemistry by expanding the variety of pyrazole derivatives available for further study (Yıldırım et al., 2005).
Biological Evaluation and Therapeutic Potential
- Research by Moustafa et al. (2022) developed a regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, indicating their significant biological activities and potential applications in medicinal chemistry (Moustafa et al., 2022).
- Zhou et al. (2008) described the discovery and biological evaluation of a histone deacetylase inhibitor, showcasing the importance of benzamide derivatives in cancer therapy (Zhou et al., 2008).
Applications in Diabetes Management
- Park et al. (2014) identified a novel glucokinase activator for treating type 2 diabetes, demonstrating the therapeutic relevance of benzamide derivatives in metabolic diseases (Park et al., 2014).
Antimicrobial and Antifungal Applications
- Panda et al. (2011) explored the antibacterial activity of pyrazolopyridine derivatives, indicating their potential in addressing bacterial infections (Panda et al., 2011).
Material Science and Photophysical Properties
- Yamaji et al. (2017) investigated the blue fluorescence properties of BF2 complexes of N,O-benzamide ligands, highlighting the material science applications of benzamide derivatives in creating novel luminescent materials (Yamaji et al., 2017).
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole-bearing compounds have been found to exhibit significant antileishmanial and antimalarial activities
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby exerting its pharmacological effects.
Result of Action
Given its reported antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death and clearance from the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-16(7-8-20-21)15-9-13(10-18-12-15)11-19-17(22)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYDWMFILFIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)
![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)
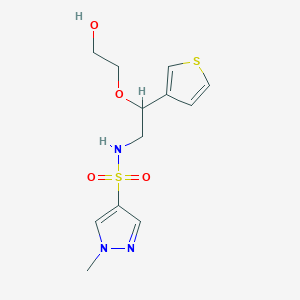
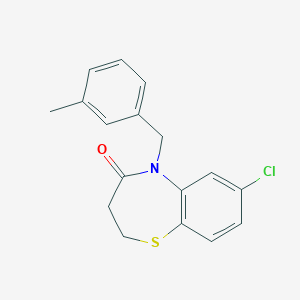
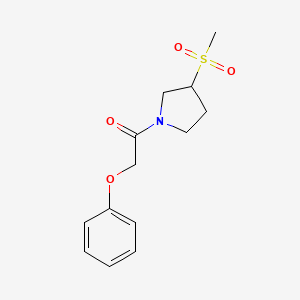


![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)
![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)
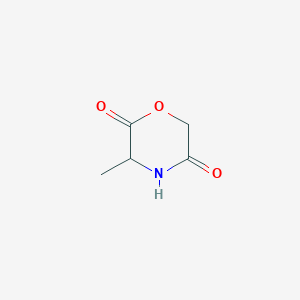
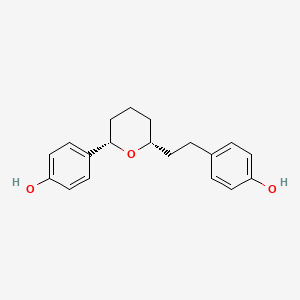
![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)
![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)
![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)